![molecular formula C15H22N4O2S B6355941 tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% CAS No. 1823238-95-4](/img/structure/B6355941.png)
tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95%
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Overview
Description
“tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22N4O2S . It is used for research purposes .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 322.43 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I found.Scientific Research Applications
Synthesis of Spiro-compounds in Radiopharmaceutical Research
This compound serves as a starting material for the synthesis of spiro-compounds, which are crucial in the development of radiopharmaceuticals. These spiro-compounds can be used for the mild introduction of fluorine-18, an important isotope in positron emission tomography (PET) imaging .
Linkage of Biologically Active Peptides
The acetic acid-piperazine core of tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate is utilized to link biologically active peptides. This application is significant in the field of drug design and synthesis, where the compound can act as a scaffold for peptide-based therapeutics .
Preparation of Monosubstituted Piperazines
In medicinal chemistry, monosubstituted piperazines are valuable intermediates. This compound is used in the synthesis of indazole DNA gyrase inhibitors, which are potential antibacterial agents .
Living Cationic Ring Opening Polymerization
The compound is involved in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers. These polymers are synthesized via living cationic ring opening polymerization and have applications in drug delivery systems .
Buchwald-Hartwig Cross-Coupling Reactions
It undergoes Buchwald-Hartwig coupling reactions with aryl halides. This reaction is a cornerstone in the field of organic synthesis, allowing for the formation of carbon-nitrogen bonds essential in pharmaceuticals and agrochemicals .
N-Boc Protection in Organic Synthesis
The compound can be prepared via solvent-free N-Boc protection catalyzed by iodine. This method is an efficient way to protect the amine functionality during complex organic synthesis processes .
Synthesis of Crizotinib Intermediates
It is an important intermediate in the synthesis of biologically active compounds such as crizotinib, an anti-cancer drug. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .
Heterocyclic Building Blocks
Lastly, tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate is used as a heterocyclic building block in chemical synthesis. Its versatility allows for the creation of a wide range of heterocyclic compounds, which are the core structures for many drugs .
Mechanism of Action
Target of Action
Compounds containing piperazine rings are known to exhibit a wide spectrum of biological activities due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The presence of the piperazine ring enhances favorable interaction with macromolecules . This interaction could potentially lead to changes in the function or structure of the target, resulting in the observed biological effects.
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The compound’s molecular formula is c15h22n4o2s, which could provide some insights into its potential pharmacokinetic properties.
Result of Action
Compounds containing piperazine rings have been associated with a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
properties
IUPAC Name |
tert-butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(12(16)22)5-4-6-17-13/h4-6H,7-10H2,1-3H3,(H2,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDNTXZSMOZMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate |
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